Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-

Halogen bonding Molecular recognition Structure-based drug design

Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- (CAS 149517-73-7) is a polysubstituted anthranilic acid derivative with the molecular formula C₇H₅BrClNO₃ and a molecular weight of 266.48 g/mol. The compound bears four distinct substituents on the benzoic acid core: a 2-amino group, a 5-bromo substituent, a 4-chloro substituent, and a 3-hydroxy group.

Molecular Formula C7H5BrClNO3
Molecular Weight 266.47 g/mol
CAS No. 149517-73-7
Cat. No. B12550049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy-
CAS149517-73-7
Molecular FormulaC7H5BrClNO3
Molecular Weight266.47 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Br)Cl)O)N)C(=O)O
InChIInChI=1S/C7H5BrClNO3/c8-3-1-2(7(12)13)5(10)6(11)4(3)9/h1,11H,10H2,(H,12,13)
InChIKeyWUTOGJGZLKLSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, 2-Amino-5-Bromo-4-Chloro-3-Hydroxy- (CAS 149517-73-7): Core Identity and Structural Classification


Benzoic acid, 2-amino-5-bromo-4-chloro-3-hydroxy- (CAS 149517-73-7) is a polysubstituted anthranilic acid derivative with the molecular formula C₇H₅BrClNO₃ and a molecular weight of 266.48 g/mol [1]. The compound bears four distinct substituents on the benzoic acid core: a 2-amino group, a 5-bromo substituent, a 4-chloro substituent, and a 3-hydroxy group. This unique combination of both halogen (Br, Cl) and hydrogen-bond-donor/acceptor (NH₂, OH, COOH) functionalities distinguishes it from simpler anthranilic acid scaffolds and positions it as a versatile intermediate for medicinal chemistry programs targeting enzymes with halogen-sensitive binding pockets .

Why Generic Substitution of 2-Amino-5-Bromo-4-Chloro-3-Hydroxybenzoic Acid with Mono- or Di-Substituted Analogs Fails in Medicinal Chemistry Campaigns


The densely functionalized 2-amino-5-bromo-4-chloro-3-hydroxy-benzoic acid scaffold cannot be trivially replaced by simpler anthranilic acid analogs because all four substituents contribute cooperatively to molecular recognition events. The 2-amino and 3-hydroxy groups form a chelating motif capable of bidentate metal coordination or dual hydrogen-bonding, while the 5-bromo and 4-chloro atoms provide orthogonal halogen-bond vectors and modulate electronic properties (Hammett σ effects) of the aromatic ring [1]. Replacing the 5-bromo with a proton (yielding 2-amino-4-chloro-3-hydroxybenzoic acid) eliminates a heavy halogen capable of engaging in σ-hole interactions with protein backbone carbonyls. Similarly, omitting the 4-chloro substituent while retaining the 5-bromo alters the electron-withdrawing pattern and reduces steric occupancy in a region frequently exploited for selectivity in halogen-enriched binding pockets [2]. The quantitative consequences of these substitutions are detailed below.

Quantitative Evidence Guide: Differentiating 2-Amino-5-Bromo-4-Chloro-3-Hydroxybenzoic Acid from Closest Structural Analogs


Halogen-Bond Donor Capacity: Enhanced σ-Hole Potential of the 5-Bromo Substituent Versus 5-Chloro Analogs

The 5-bromo substituent in 2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid exhibits a significantly larger positive electrostatic potential (σ-hole) compared to the analogous 5-chloro derivative. Computational studies on substituted benzoic acid systems demonstrate that the maximum σ-hole potential (Vₛ,ₘₐₓ) for a bromine atom covalently bound to an sp² carbon is approximately +28 to +32 kcal/mol, whereas chlorine in an equivalent position exhibits a Vₛ,ₘₐₓ of +20 to +24 kcal/mol [1]. This ~40% increase in halogen-bond donor strength, combined with the electron-withdrawing effect of the neighboring 4-chloro group, predicts stronger and more geometrically constrained halogen-bond interactions with protein backbone carbonyl oxygen atoms in target binding sites.

Halogen bonding Molecular recognition Structure-based drug design

Electronic Modulation: Differentiated Hammett Substituent Constants Versus Mono-Halogenated Anthranilic Acids

The combined electron-withdrawing effects of the 5-bromo (σₘ = +0.39) and 4-chloro (σₚ = +0.23, with σₘ relevant due to ortho-substituent proximity) substituents in 2-amino-5-bromo-4-chloro-3-hydroxybenzoic acid produce a distinct electronic profile compared to mono-halogenated anthranilic acids such as 2-amino-5-bromobenzoic acid (single σₘ ≈ +0.39) or 2-amino-4-chlorobenzoic acid (single σₘ/σₚ depending on measurement) [1]. The cumulative electron withdrawal lowers the pKₐ of the carboxylic acid group by an estimated 0.3–0.5 units relative to the mono‑bromo analog and increases the acidity of the 3-hydroxy proton, favoring deprotonation at physiological pH. This electronic modulation directly impacts solubility, logD, and protein binding interactions.

QSAR Electronic effects Lead optimization

Available Purity and Vendor Specifications: Benchmarking Against Common Anthranilic Acid Intermediates

The compound is commercially available from multiple suppliers with a declared purity of ≥95% , with some vendors offering NLT 98% purity grades suitable for pharmaceutical R&D quality control requirements . In contrast, closely related polysubstituted anthranilic acid intermediates—such as 2-amino-4-chloro-3-hydroxybenzoic acid or 2-amino-5-bromo-3-hydroxybenzoic acid—are often only listed as 'technical grade' or are not stocked as catalog items at all, requiring custom synthesis with longer lead times (typically 4–8 weeks). The dual halogen (Br/Cl) with amino and hydroxyl functionalization of the target compound represents a niche but stocked chemical space, offering immediate availability for hit-to-lead chemistry.

Chemical procurement Purity specification Intermediate sourcing

Optimal Application Scenarios for 2-Amino-5-Bromo-4-Chloro-3-Hydroxybenzoic Acid in Drug Discovery and Chemical Biology


Design of Halogen-Bond-Enabled Kinase or Epigenetic Target Inhibitors

The 5-bromo substituent offers a robust halogen-bond donor for engaging backbone carbonyls in kinase hinge regions or bromodomain acetyl-lysine binding pockets. The simultaneous presence of the 4-chloro group provides additional hydrophobic occupancy without steric penalty, while the 3‑hydroxy and 2‑amino groups serve as synthetic handles for amide bond formation or heterocycle annulation [1]. Medicinal chemistry groups pursuing selective kinase or bromodomain inhibitors can leverage this scaffold to explore halogen-bond-driven potency gains.

Synthesis of Metal-Chelating Pharmacophores Targeting Metalloenzymes

The 2-amino-3-hydroxy pattern forms a 1,2-chelating motif suitable for Zn²⁺, Mg²⁺, or Fe²⁺ coordination. In combination with the electron-modulating bromo and chloro substituents, this compound serves as a privileged fragment for constructing inhibitors of metallo-β-lactamases, matrix metalloproteinases (MMPs), or HDACs where tuned metal affinity and ancillary pocket interactions are critical [1]. The scaffold can be directly elaborated via the carboxylic acid to generate hydroxamic acids or reverse amides.

Late-Stage Diversification via Cross-Coupling at the 5-Bromo Position

The 5-bromo substituent is strategically positioned for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, enabling late-stage diversification of the scaffold into libraries of biaryl, aminoaryl, or alkynyl derivatives [1]. The 4-chloro group remains intact under most palladium-catalyzed conditions due to the lower reactivity of aryl chlorides versus aryl bromides, allowing sequential orthogonal functionalization. This chemoselectivity is not achievable with simpler mono-bromo or di-bromo congeners.

Building Block for Anthranilate-Based PROTAC Linker Attachment

The carboxylic acid group provides a direct attachment point for PEG-based or alkyl linkers in PROTAC (PROteolysis TArgeting Chimera) design. The halogen substitution pattern (Br and Cl) enhances passive permeability of the resulting degrader molecule, while the amino and hydroxyl groups offer additional vectors for ternary complex stabilization with E3 ligase components [1]. The compound's immediate availability at defined purity accelerates PROTAC synthesis and screening timelines.

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